JPM-OEt -

JPM-OEt

Catalog Number: EVT-8235737
CAS Number:
Molecular Formula: C20H28N2O6
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JPM-OEt, also known as ethyl (2S,3S)-(+)-2,3-epoxysuccinate, is a synthetic compound designed as an activity-based probe for targeting cysteine proteases, particularly those in the papain family. This compound has gained attention due to its ability to permeate cell membranes and inhibit protease activity, making it a valuable tool in cancer research and therapeutic applications. The compound's synthesis and efficacy have been documented in various studies, highlighting its role as a potent inhibitor of cathepsins, which are implicated in numerous pathological processes including cancer progression and metastasis.

Source and Classification

JPM-OEt is classified as a cysteine protease inhibitor. It is derived from an epoxide-succinyl scaffold that enhances its specificity and binding affinity for target enzymes. The compound was first synthesized and characterized in research focusing on the development of activity-based probes for in vivo studies of cysteine proteases .

Synthesis Analysis

Methods and Technical Details

The synthesis of JPM-OEt has been optimized to improve yield and purity. A notable method involves the use of a crystalline nitrophenyl ester as a synthon for ethyl (2S,3S)-(+)-2,3-epoxysuccinate. This approach allows for the production of multi-gram quantities with minimal purification steps, making it suitable for large-scale applications .

The general synthesis process includes:

  1. Formation of the epoxide: Utilizing epoxidation reactions to create the desired cyclic structure.
  2. Esterification: Converting the carboxylic acid group into an ethyl ester to enhance solubility and bioavailability.
  3. Purification: Employing column chromatography to isolate the final product.

This method has been shown to be amenable to good manufacturing practices (GMP), facilitating its use in clinical studies .

Chemical Reactions Analysis

Reactions and Technical Details

JPM-OEt acts primarily through irreversible binding to the active site of cysteine proteases. This mechanism involves:

  • Covalent modification: The epoxide group reacts with the thiol side chain of cysteine residues in proteases, resulting in permanent inhibition.
  • Selectivity: While JPM-OEt targets multiple cathepsins, it shows varying degrees of inhibition across different family members, which is critical for its application in therapeutic settings .
Mechanism of Action

Process and Data

The mechanism by which JPM-OEt inhibits cysteine proteases involves:

  1. Binding: The compound binds irreversibly to the catalytic site of cysteine proteases.
  2. Inhibition: This binding prevents substrate access, effectively halting proteolytic activity.
  3. Functional Impact: Inhibition of cathepsins has been shown to affect tumor growth dynamics and cellular responses to chemotherapy agents like Taxol .

Studies indicate that JPM-OEt not only inhibits protease activity but also alters cellular signaling pathways associated with cancer cell survival and migration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: JPM-OEt typically appears as a white solid or crystalline powder.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Quantitative analyses using techniques like High-Performance Liquid Chromatography (HPLC) confirm its purity and stability over time .

Applications

Scientific Uses

JPM-OEt serves multiple roles in scientific research:

  • Activity-Based Probe: It is widely used to study cysteine protease activity in vitro and in vivo, providing insights into their role in disease mechanisms.
  • Therapeutic Research: Due to its inhibitory effects on cathepsins, JPM-OEt is being investigated for potential applications in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents by modulating tumor microenvironments .
  • Biochemical Studies: Researchers utilize JPM-OEt to explore protease functions related to cell signaling, apoptosis, and inflammation.
Mechanistic Basis of Cysteine Cathepsin Inhibition by JPM-OEt

Covalent Binding Dynamics in Active-Site Irreversible Inhibition

JPM-OEt ([(2S,3S)-3-[[(2S)-3-methyl-1-oxo-1-[[4-(2-oxoethyl)phenyl]amino]butan-2-yl]carbamoyl]oxirane-2-carboxylic acid ethyl ester) functions as an irreversible inhibitor of cysteine cathepsins through targeted covalent modification of the catalytic cysteine residue within the protease active site. Its epoxide-succinyl scaffold contains a highly electrophilic epoxide ring that undergoes nucleophilic attack by the thiol group (-SH) of the cysteine residue. This reaction results in the formation of a stable thioether bond, permanently disabling enzymatic activity [1] [4].

The kinetic parameters governing this interaction demonstrate high efficiency. JPM-OEt exhibits rapid second-order inactivation rate constants (k~inact~/K~i~) on the order of 10^4^ M^−1^s^−1^ for prominent cathepsins, including cathepsin B and cathepsin L. This kinetic profile signifies both high affinity for the active site and efficient covalent bond formation. The reaction proceeds through a two-step mechanism: initial reversible recognition and binding (characterized by K~i~), followed by irreversible covalent bond formation (characterized by k~inact~) [1] [8].

Table 1: Kinetic Parameters of JPM-OEt Inactivation for Selected Cysteine Cathepsins

Cathepsink~inact~ (s^−1^)K~i~ (μM)k~inact~/K~i~ (M^−1^s^−1^)
Cathepsin B0.152.85.4 × 10^4^
Cathepsin L0.221.51.5 × 10^5^
Cathepsin S0.085.11.6 × 10^4^

The irreversible nature of JPM-OEt binding necessitates de novo enzyme synthesis for functional recovery within biological systems. This characteristic provides a sustained pharmacological effect but also necessitates careful dosing considerations to avoid prolonged off-target effects. Mass spectrometry studies confirm the covalent adduct formation by revealing a mass shift corresponding to the molecular weight of JPM-OEt attached to the active site cysteine peptide [4] [8]. The selectivity for cysteine cathepsins over other protease classes (serine, aspartic, metallo) arises primarily from this specific reactivity with nucleophilic cysteines absent in the catalytic mechanism of other protease families [10].

Structural Determinants of Broad-Spectrum Protease Selectivity

JPM-OEt possesses broad inhibitory activity across the cysteine cathepsin family (cathepsins B, L, S, V, K) due to strategic molecular design elements that exploit conserved and divergent features within the protease active sites. The core epoxide-succinyl warhead provides the essential electrophilic center for cysteine attack, a mechanism conserved across papain-like cysteine proteases [1] [10].

Critical to its broad-spectrum activity is the dipeptide-like structure flanking the epoxide. This moiety, comprising hydrophobic amino acid mimics, interacts with the substrate-binding subsites (S2/S3) within the cathepsin active site cleft. The hydrophobic P2 substituent (often leucine or phenylalanine mimetic) optimally occupies the S2 pocket, a major determinant of substrate/inhibitor specificity conserved across many cathepsins and preferentially accommodating large hydrophobic residues [8] [10]. The ethyl ester (OEt) group enhances cell permeability by increasing lipophilicity, allowing intracellular access to lysosomal and extra-lysosomal cathepsins [1] [8].

Table 2: Structural Features of JPM-OEt Enabling Broad Cathepsin Inhibition

Structural ElementChemical FeatureRole in Broad-Spectrum Inhibition
Epoxide RingElectrophilic carbonCovalent bond formation with catalytic cysteine (conserved mechanism)
Dipeptide Mimic BackboneN-succinyl linkagePositions warhead and P2/P3 groups correctly within active site cleft
P2 SubstituentHydrophobic (e.g., leucine-like)Optimal filling of hydrophobic S2 pocket (conserved across cathepsins)
OEt EsterEthyl esterEnhances cell permeability; moderate steric bulk tolerated in S1'/S2'

However, subtle differences in the topology and electrostatics of the S2 pocket among cathepsins contribute to variations in JPM-OEt potency. For instance, the more occluded S2 pocket of cathepsin B, partly due to its unique "occluding loop" structure, results in slightly lower affinity (higher K~i~) compared to the more open S2 pocket of cathepsin L [10]. Despite these variations, the overall architecture of the active site cleft surrounding the catalytic cysteine is sufficiently conserved to allow JPM-OEt to effectively inhibit most family members. This broad inhibition profile is functionally significant in cancer contexts, where multiple cathepsins (B, L, S) are often co-upregulated and contribute synergistically to extracellular matrix degradation, invasion, and tumor progression [2] [7]. Simultaneous targeting of these enzymes disrupts cooperative proteolytic cascades essential for malignancy [2].

Role of Epoxide-Succinyl Scaffold in Activity-Based Probe Design

The epoxide-succinyl scaffold of JPM-OEt provides an ideal chemical foundation for developing Activity-Based Probes (ABPs) to visualize and quantify active cysteine cathepsins in complex biological systems. ABPs exploit the mechanism of irreversible inhibitors by incorporating a detectable tag (fluorophore, biotin, radioisotope) onto the inhibitor scaffold. JPM-OEt's core structure offers three key advantages for ABP engineering:

  • Irreversible Target Engagement: The covalent bond formation ensures stable, permanent labeling of only the active forms of the target enzymes during the probe incubation period. Inactive zymogens or inhibitor-bound enzymes are not labeled. This provides a direct readout of functional protease activity, not merely protein abundance [4] [8].
  • Controlled Modularity: The ethyl ester (OEt) group or other positions on the dipeptide mimic backbone (e.g., the P3 side chain, the N-terminus) serve as attachment points for reporter tags without significantly compromising the inhibitor's ability to bind within the active site. Careful linker design minimizes steric hindrance with the enzyme surface [4] [8].
  • Inherent Cell Permeability: The relatively small size and moderate lipophilicity of the JPM-OEt scaffold allow the resulting ABPs to penetrate live cells efficiently. This enables real-time imaging of intracellular cathepsin activity within their native cellular compartments (e.g., lysosomes, endosomes) and tracking of activity changes in response to stimuli [4] [8].

A prime example is the development of quenched fluorescent ABPs like GB117. GB117 incorporates the core acyloxymethyl ketone (AOMK) reactive group principle similar in targeting to epoxides, often used alongside JPM derivatives. These probes feature a fluorophore (e.g., BODIPY TMR-X) attached near the P1/P2 region and a quencher molecule (e.g., QSY7) linked to the leaving group. Upon covalent binding to the active site cysteine, the probe undergoes an enzymatic cleavage event (loss of the quencher-containing acyloxy group), liberating the fluorophore and generating a detectable signal specifically at the site of active enzyme localization. Crucially, JPM-OEt effectively competes with and blocks GB117 labeling, confirming their shared target specificity and validating the use of JPM-derived scaffolds for probe design [4].

Furthermore, the JPM-OEt scaffold facilitates the creation of "multiplexing" ABPs. By attaching different fluorophores to variants of the scaffold with slightly modified P2/P3 substituents, researchers can generate probes with distinct spectral properties and potentially subtle selectivity biases. This allows simultaneous visualization of multiple active cathepsins within the same sample or living system, providing insights into their co-localization and coordinated activation [4] [8]. These probes are invaluable tools for:

  • Diagnostic Imaging: Detecting elevated cathepsin activity associated with tumors or inflammatory lesions in vivo [4].
  • Mechanistic Studies: Profiling the activation status of specific cathepsins during biological processes like apoptosis, autophagy, or invasion [2] [4].
  • Inhibitor Screening: Validating target engagement and measuring the cellular potency of novel cathepsin inhibitors in whole cells or tissue extracts by their ability to block probe labeling [4] [8].

The synthesis of JPM-OEt and its ABP derivatives, typically achieved via stereoselective solid-phase peptide synthesis followed by epoxide introduction, has been optimized to produce multi-gram quantities, facilitating widespread research use [8]. This underscores the dual utility of the epoxide-succinyl scaffold as both a therapeutic lead and a fundamental research tool for dissecting cysteine cathepsin biology.

Properties

Product Name

JPM-OEt

IUPAC Name

ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C20H28N2O6/c1-4-27-20(26)17-16(28-17)19(25)22-15(11-12(2)3)18(24)21-10-9-13-5-7-14(23)8-6-13/h5-8,12,15-17,23H,4,9-11H2,1-3H3,(H,21,24)(H,22,25)/t15-,16-,17-/m0/s1

InChI Key

VRFYYTLIPKHELT-ULQDDVLXSA-N

SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC2=CC=C(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.